

# The Discovery and Synthesis of HSD17B13 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-67 |           |
| Cat. No.:            | B15136558      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This technical guide provides an in-depth overview of the discovery of HSD17B13 as a drug target, detailing the key genetic and preclinical evidence. It further explores the discovery and synthesis of small molecule inhibitors of HSD17B13, with a focus on notable compounds such as BI-3231 and INI-822. This document summarizes quantitative data, outlines experimental protocols for inhibitor identification and characterization, and provides visual representations of key concepts to facilitate understanding for researchers and drug development professionals in the field.

## Discovery of HSD17B13 as a Therapeutic Target

The validation of HSD17B13 as a promising therapeutic target for chronic liver diseases is primarily rooted in human genetic studies. Genome-wide association studies (GWAS) identified a significant link between a loss-of-function variant (rs72613567) in the HSD17B13 gene and a decreased risk of developing various chronic liver diseases, including NASH, alcoholic liver disease, and cirrhosis.[1][2][3] This genetic evidence provides strong validation for the hypothesis that inhibiting the enzymatic activity of HSD17B13 could be a therapeutic strategy.



Further supporting its role in liver pathology, studies have shown that the expression of HSD17B13 is upregulated in the livers of patients with nonalcoholic fatty liver disease (NAFLD). [3] Preclinical research has also provided direct evidence for the therapeutic potential of targeting HSD17B13. For instance, the use of a hepatocyte-directed small interfering RNA (siRNA) to reduce HSD17B13 levels in the liver led to a notable decrease in serum alanine aminotransferase (ALT) activity, a key biomarker for liver damage.[4]

## Discovery and Development of HSD17B13 Inhibitors

The compelling genetic and preclinical data have spurred significant efforts in the discovery and development of small molecule inhibitors of HSD17B13. These efforts have led to the identification of several promising compounds, including BI-3231 and INI-822.

#### **High-Throughput Screening and Hit Identification**

The initial step in the discovery of HSD17B13 inhibitors typically involves high-throughput screening (HTS) of large and diverse compound libraries. Researchers at Pfizer, for example, screened a proprietary library of approximately 3.2 million compounds.[5] This screen identified initial hits with a hit rate of 1.8% (compounds showing >45% inhibition at a 10  $\mu$ M concentration).[5]

### **Lead Optimization and Characterization**

Following the identification of initial hits, a process of lead optimization is undertaken to improve key properties such as potency, selectivity, and pharmacokinetic profiles.

BI-3231: The discovery of BI-3231 by Boehringer Ingelheim began with a high-throughput screening campaign that identified a weakly active initial compound.[4][6] Subsequent optimization of this hit led to the development of BI-3231, a potent and selective inhibitor of both human and mouse HSD17B13.[4][7] While BI-3231 demonstrates excellent potency, it has limitations in its pharmacokinetic properties, including high clearance and a short half-life in vivo, which have so far precluded its entry into clinical trials.[7]

INI-822: Developed by Inipharm, INI-822 is a significant milestone in the field as it is the first small molecule inhibitor of HSD17B13 to advance into clinical development.[8] As of late 2023, INI-822 has entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in both healthy volunteers and patients with NASH or presumed NASH.[8]



Preclinical studies demonstrated that INI-822 potently and selectively inhibits HSD17B13 and improves markers of liver health in animal models.[8]

Compound 32: Researchers have also reported the discovery of a highly potent and selective HSD17B13 inhibitor, referred to as compound 32.[9][10] This compound exhibits a significantly improved liver microsomal stability and pharmacokinetic profile compared to BI-3231.[9][10] In preclinical mouse models, compound 32 demonstrated robust anti-MASH effects.[9][10]

### **Quantitative Data on HSD17B13 Inhibitors**

The following table summarizes key quantitative data for selected HSD17B13 inhibitors based on publicly available information.



| Compound       | Target                         | IC50          | Selectivity                        | Developme<br>nt Stage            | Key<br>Findings                                                                                               |
|----------------|--------------------------------|---------------|------------------------------------|----------------------------------|---------------------------------------------------------------------------------------------------------------|
| BI-3231        | Human and<br>Mouse<br>HSD17B13 | 1 nM[7]       | >10,000-fold<br>vs.<br>HSD17B11[7] | Preclinical                      | Potent and selective inhibitor with suboptimal pharmacokin etic properties.[7]                                |
| INI-822        | Human<br>HSD17B13              | Not disclosed | Selective                          | Phase I<br>Clinical<br>Trials[8] | First-in-class oral small molecule inhibitor to enter clinical development.                                   |
| Compound<br>32 | Human<br>HSD17B13              | 2.5 nM[9][10] | Not disclosed                      | Preclinical                      | Highly potent<br>and selective<br>with improved<br>PK profile<br>and in vivo<br>anti-MASH<br>activity.[9][10] |

# **Experimental Protocols**

The discovery and characterization of HSD17B13 inhibitors rely on a variety of robust experimental protocols.

## **High-Throughput Screening (HTS) Assays**

A common approach for HTS is to use a biochemical assay that measures the enzymatic activity of purified HSD17B13.



- MALDI-TOF Mass Spectrometry: This method was employed in the screening campaign that led to the discovery of BI-3231.[4] It directly measures the conversion of a substrate to its product.
- NAD-Glo<sup>™</sup> Assay: This commercially available luminescent assay from Promega detects the production of NADH, a product of the HSD17B13-catalyzed reaction.[11]
- RapidFire Mass Spectrometry: This high-throughput mass spectrometry system can be used to directly detect the product of the enzymatic reaction.[11]

#### Typical HTS Assay Conditions:

- Enzyme: Purified recombinant human HSD17B13.
- Substrates: Common substrates include β-estradiol or leukotriene B4 (LTB4).[4][11]
- Cofactor: NAD+.[4][11]
- Detection: Measurement of NADH production or direct product formation.

#### **Cellular Assays**

To assess the activity of inhibitors in a more physiologically relevant context, cellular assays are employed. These assays typically use cell lines that overexpress HSD17B13.

#### **Preclinical In Vivo Models**

Promising inhibitor candidates are evaluated in animal models of liver disease to assess their efficacy and pharmacokinetic properties. These models are crucial for demonstrating proof-of-concept before advancing to clinical trials. For example, INI-822 was shown to improve markers of liver homeostasis in animal models.[8]

### **Synthesis of HSD17B13 Inhibitors**

While detailed, step-by-step synthetic protocols for proprietary compounds like BI-3231 and INI-822 are not publicly available, the scientific and patent literature provides insights into the chemical scaffolds of HSD17B13 inhibitors. The synthesis of these small molecules is typically carried out by medicinal chemists at the respective pharmaceutical companies. The process



involves multi-step organic synthesis to construct the final inhibitor molecules. The Supporting Information of a 2025 publication in the Journal of Medicinal Chemistry provides the synthesis process for "compound 32".[10]

# Visualizing Key Concepts HSD17B13 Signaling and Inhibition



Click to download full resolution via product page

Caption: HSD17B13 localization and the mechanism of its inhibition.

#### **HSD17B13 Inhibitor Discovery Workflow**





Click to download full resolution via product page

Caption: A generalized workflow for the discovery of HSD17B13 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. biobanking.com [biobanking.com]
- 2. drughunter.com [drughunter.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HSD17B13-NASH Therapeutic Emerging Target DIMA Biotechnology [dimabio.com]
- 8. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 BioSpace [biospace.com]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enanta.com [enanta.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of HSD17B13 Inhibitors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136558#hsd17b13-in-67-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com